2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride
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Overview
Description
2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with methylglyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness
2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid; dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₈Cl₂N₄O₂
- Molecular Weight : 251.09 g/mol
- CAS Number : 88571-04-4
Research indicates that compounds similar to 2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid exhibit various biological activities, primarily through interactions with cellular pathways involved in cancer progression and inflammation. The imidazo[1,2-a]pyrazine structure is known for its ability to interact with DNA and various receptors.
Antitumor Activity
Studies have shown that imidazo derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as:
- p53 Pathway : Inducing cell cycle arrest and apoptosis in p53 wild-type cells.
- NF-kB Pathway : Suppression of inflammatory responses which are crucial in tumor progression.
Antioxidant Properties
The antioxidant activity is attributed to the ability to scavenge free radicals, reducing oxidative stress within cells. This property is essential in preventing cellular damage that can lead to cancer.
Biological Activity Data Table
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that 2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid significantly inhibited cell proliferation. The compound was found to induce apoptosis through caspase activation and mitochondrial disruption.
Case Study 2: Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited strong antioxidant activity comparable to known antioxidants. This suggests a potential role in protecting against oxidative damage in biological systems.
Research Findings
Recent research has highlighted the relevance of imidazo compounds in drug development. The unique structural features of these compounds allow for selective targeting of specific pathways involved in disease processes. For instance:
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c1-6-3-10-4-8-11-7(2-9(13)14)5-12(6)8;;/h3-5H,2H2,1H3,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWIDHUBKMMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=NC(=CN12)CC(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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